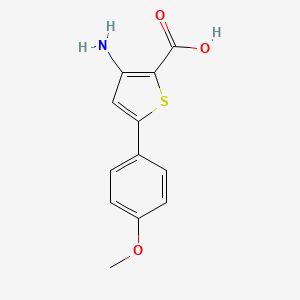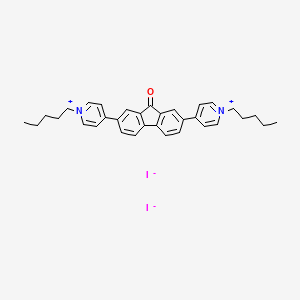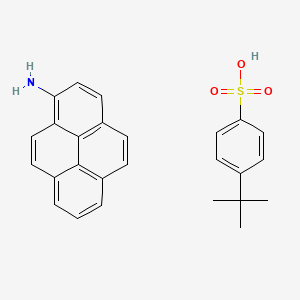
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a complex organic compound that features multiple functional groups, including sulfonyl and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives and sulfonyl chlorides, which undergo a series of reactions such as sulfonation, nitrilation, and condensation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonyl-containing nitriles or naphthalene derivatives. Examples include:
- 3,3-Di(methanesulfonyl)prop-2-enenitrile
- 2-(Naphthalene-2-sulfonyl)acetonitrile
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
651311-02-3 |
|---|---|
Molecular Formula |
C15H13NO6S3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3,3-bis(methylsulfonyl)-2-naphthalen-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C15H13NO6S3/c1-23(17,18)15(24(2,19)20)14(10-16)25(21,22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 |
InChI Key |
SPHMCVLBFBKZEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


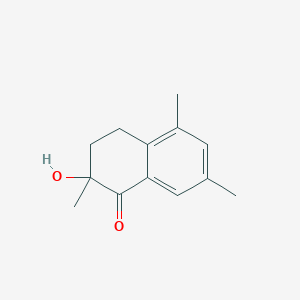
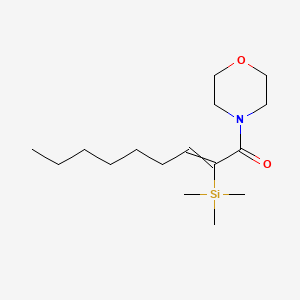
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
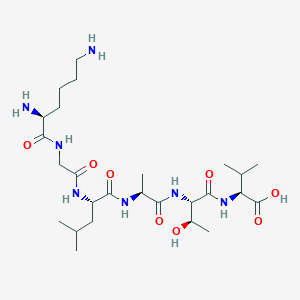
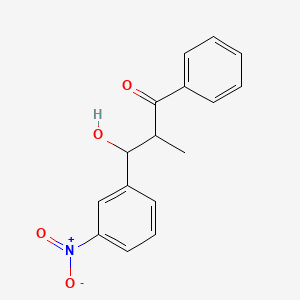
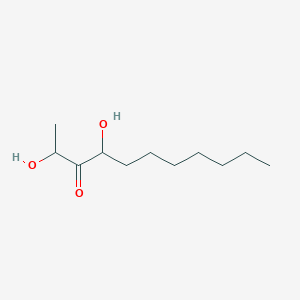
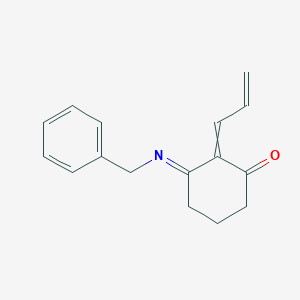
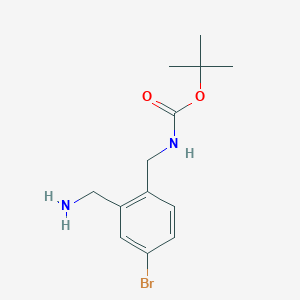
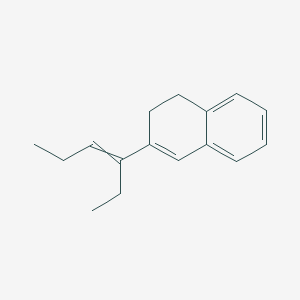
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
